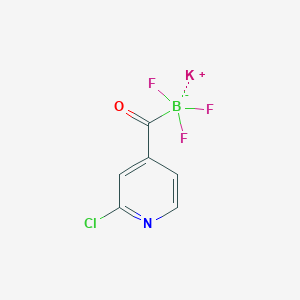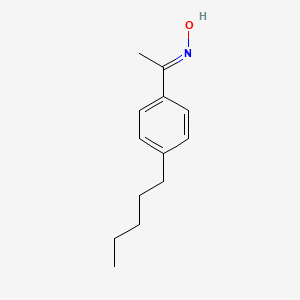
1-(4-Pentylphenyl)ethan-1-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pentylphenyl)ethan-1-one oxime is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is characterized by a phenyl ring substituted with a pentyl group and an ethanone oxime moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Pentylphenyl)ethan-1-one oxime can be synthesized through the reaction of 1-(4-pentylphenyl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Pentylphenyl)ethan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives.
Aplicaciones Científicas De Investigación
1-(4-Pentylphenyl)ethan-1-one oxime has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Pentylphenyl)ethan-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s bioactivity is attributed to its ability to interact with enzymes and receptors, modulating their functions .
Comparación Con Compuestos Similares
- 1-(4-Butylphenyl)ethan-1-one oxime
- 1-(4-Hexylphenyl)ethan-1-one oxime
- 1-(4-Heptylphenyl)ethan-1-one oxime
Comparison: 1-(4-Pentylphenyl)ethan-1-one oxime is unique due to its specific pentyl substitution, which influences its physical and chemical properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a compound of interest for various applications .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
(NE)-N-[1-(4-pentylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14-15/h7-10,15H,3-6H2,1-2H3/b14-11+ |
Clave InChI |
WMBIDOSUXWMCSJ-SDNWHVSQSA-N |
SMILES isomérico |
CCCCCC1=CC=C(C=C1)/C(=N/O)/C |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


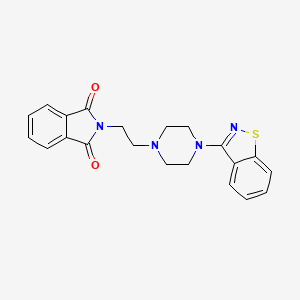
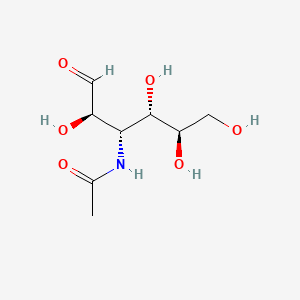
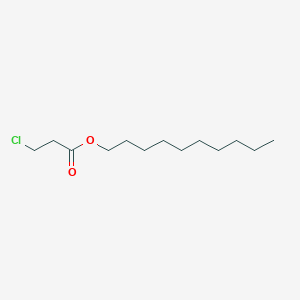
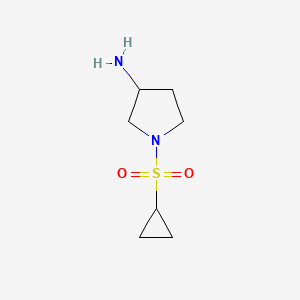

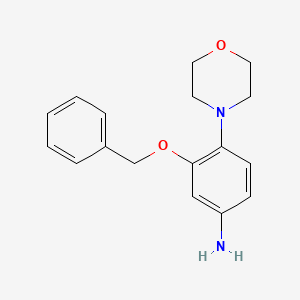

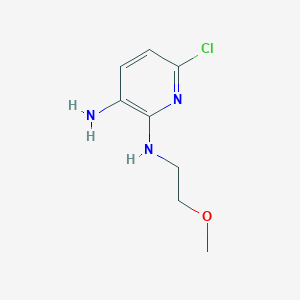

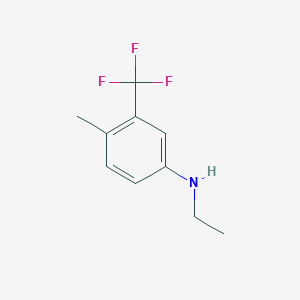
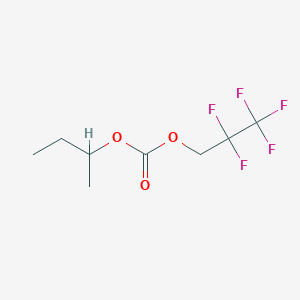
![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)
